molecular formula C17H16O3 B14387324 2-(Benzyloxy)-3-(prop-1-en-1-yl)benzoic acid CAS No. 88466-25-5

2-(Benzyloxy)-3-(prop-1-en-1-yl)benzoic acid

Cat. No.: B14387324
CAS No.: 88466-25-5
M. Wt: 268.31 g/mol
InChI Key: KAMHMZSHGUYPGP-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-(prop-1-en-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a benzyloxy group and a prop-1-en-1-yl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3-(prop-1-en-1-yl)benzoic acid typically involves the following steps:

    Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable benzoic acid derivative under acidic conditions.

    Introduction of the Prop-1-en-1-yl Group: This step involves the alkylation of the benzene ring using a prop-1-en-1-yl halide in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3-(prop-1-en-1-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The prop-1-en-1-yl group can be oxidized to form a carboxylic acid.

    Reduction: The benzyloxy group can be reduced to a benzyl alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of this compound.

    Reduction: Formation of 2-(Benzyloxy)-3-(prop-1-en-1-yl)benzyl alcohol.

    Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.

Scientific Research Applications

2-(Benzyloxy)-3-(prop-1-en-1-yl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-(prop-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the prop-1-en-1-yl group can undergo metabolic transformations. These interactions and transformations can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-3-(prop-1-en-1-yl)benzene
  • 2-(Benzyloxy)-3-(prop-1-en-1-yl)benzoate
  • 2-(Benzyloxy)-3-(prop-1-en-1-yl)benzamide

Uniqueness

2-(Benzyloxy)-3-(prop-1-en-1-yl)benzoic acid is unique due to the presence of both the benzyloxy and prop-1-en-1-yl groups on the benzoic acid core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

88466-25-5

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

2-phenylmethoxy-3-prop-1-enylbenzoic acid

InChI

InChI=1S/C17H16O3/c1-2-7-14-10-6-11-15(17(18)19)16(14)20-12-13-8-4-3-5-9-13/h2-11H,12H2,1H3,(H,18,19)

InChI Key

KAMHMZSHGUYPGP-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=C(C(=CC=C1)C(=O)O)OCC2=CC=CC=C2

Origin of Product

United States

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